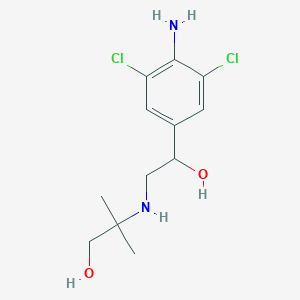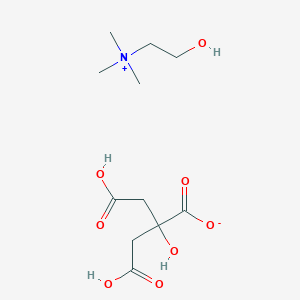
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol
Overview
Description
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol, also known as Diclofenac impurity C, is a chemical compound with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . This compound is often used as a pharmaceutical impurity standard and is related to the non-steroidal anti-inflammatory drug (NSAID) Diclofenac .
Mechanism of Action
Target of Action
Diclofenac Impurity C is likely to share similar targets with Diclofenac, given their structural similarity . Diclofenac primarily targets the enzymes cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac inhibits COX-2 with greater potency than COX-1 . This inhibition reduces the production of PGs, thereby alleviating inflammation and pain .
Biochemical Pathways
Degradation studies of diclofenac have proposed several reaction pathways, including hydroxylation, decarboxylation, formylation, dehydrogenation, and c–n bond cleavage . These pathways might be relevant to Diclofenac Impurity C due to their structural similarity.
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial in determining the drug’s pharmacokinetic profile .
Result of Action
It’s been noted that diclofenac and its related impurities can be highly toxic . This suggests that Diclofenac Impurity C might have significant biological effects, potentially contributing to the overall action of Diclofenac.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2,6-Dichlorophenyl)amino)phenyl)methanol typically involves the reaction of 2,6-dichloroaniline with benzaldehyde under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2,6-dichloroaniline attacks the carbonyl carbon of benzaldehyde, followed by reduction to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
Diclofenac: A widely used NSAID with similar structural features and mechanism of action.
2-((2,6-Dichlorophenyl)amino)benzaldehyde: Another related compound with similar chemical properties.
Uniqueness: (2-((2,6-Dichlorophenyl)amino)phenyl)methanol is unique due to its specific role as an impurity in Diclofenac formulations. Its presence and concentration can significantly impact the quality and safety of pharmaceutical products, making it an important compound for analytical and quality control purposes .
Properties
IUPAC Name |
[2-(2,6-dichloroanilino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-3-6-11(15)13(10)16-12-7-2-1-4-9(12)8-17/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLGAAAKRFLWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181677 | |
| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27204-57-5 | |
| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027204575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-((2,6-Dichlorophenyl)amino)phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((2,6-DICHLOROPHENYL)AMINO)PHENYL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N15K6R858V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)

![8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one](/img/structure/B195747.png)








